molecular formula C14H17N5O2 B2755235 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide CAS No. 1003799-14-1

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide

Cat. No.: B2755235
CAS No.: 1003799-14-1
M. Wt: 287.323
InChI Key: NSNKGNXSMNMUHE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a cyclopenta[d]pyrimidin-2-yl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as 1H NMR, 13C NMR, and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For example, they can participate in Michael addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties can be determined using various analytical techniques, such as mass spectrometry and NMR spectroscopy .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structural-activity relationship analysis reveals the potential of these compounds as anticancer and anti-inflammatory agents, with specific compounds showing significant activity against HCT-116 and MCF-7 cancer cell lines (Rahmouni et al., 2016).

Aldehyde Oxidase Metabolism Reduction

Research on imidazo[1,2-a]pyrimidine derivatives has identified compounds demonstrating in vivo tumor growth inhibition in castration-resistant prostate cancer. A study aimed at reducing the metabolism mediated by aldehyde oxidase (AO) has led to insights into modifying the heterocycle to avoid AO-mediated oxidation, enhancing the drug's stability and effectiveness (Linton et al., 2011).

Adenosine Receptor Affinity

Pyrazolopyrimidines have been identified to exhibit significant adenosine receptor affinity. Compounds with specific substitutions have shown antagonist activity greater than known adenosine receptor antagonists, indicating their potential in therapeutic applications targeting these receptors (Quinn et al., 1991).

Insecticidal and Antibacterial Potential

A study on pyrimidine-linked pyrazole derivatives by microwave irradiative cyclocondensation has unveiled their insecticidal and antibacterial potential. These compounds have been evaluated against specific insects and microorganisms, suggesting their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Heterocyclic Synthesis

Research into thioxopyrimidines in heterocyclic synthesis has led to the development of novel compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds have been synthesized via intramolecular cyclization and exhibit potential for further medicinal chemistry exploration (Ho & Suen, 2013).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activity of similar compounds, it could have potential applications in pharmaceuticals .

Properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-3-12(20)16-11-7-8(2)18-19(11)14-15-10-6-4-5-9(10)13(21)17-14/h7H,3-6H2,1-2H3,(H,16,20)(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNKGNXSMNMUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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